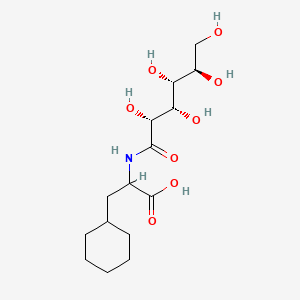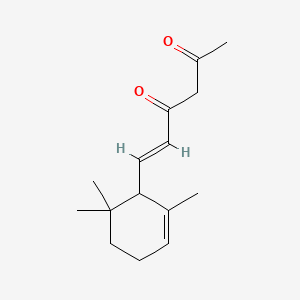
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It features a cyclohexene ring with three methyl groups and a conjugated dione system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Conjugated Dione System: The conjugated dione system is formed through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione system into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds, ethers, or esters.
Scientific Research Applications
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione: shares similarities with other compounds such as:
Uniqueness
- The unique structure of this compound, with its conjugated dione system and specific placement of methyl groups, distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical reactivity and potential applications.
Properties
CAS No. |
95470-29-4 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(E)-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C15H22O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h6-8,14H,5,9-10H2,1-4H3/b8-7+ |
InChI Key |
MDWSMUFPCWONGB-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=O)CC(=O)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)CC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


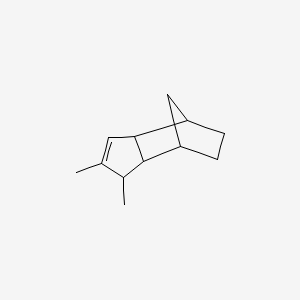
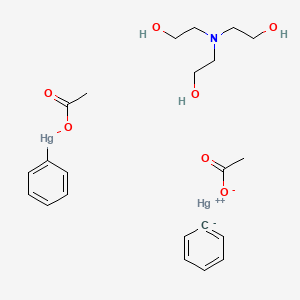

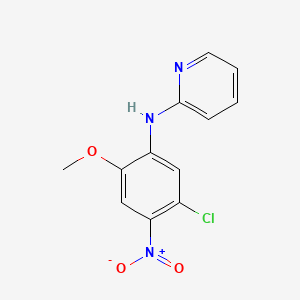
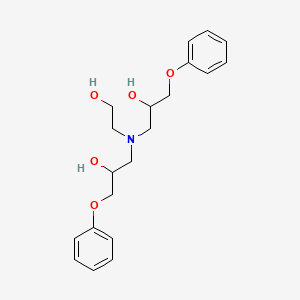
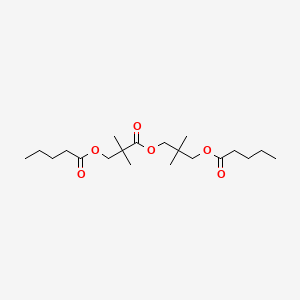
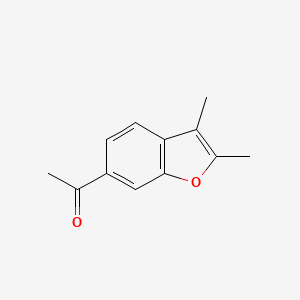



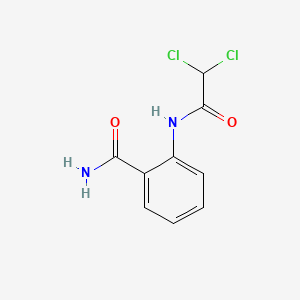
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)

